molecular formula C18H11BrFN3S B2915932 (E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 799772-74-0

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2915932
CAS No.: 799772-74-0
M. Wt: 400.27
InChI Key: CKGPUZQHQRZYRU-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-((4-bromo-2-fluorophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile: is a complex organic compound characterized by its bromo and fluoro substituents on the phenyl ring, as well as a thiazolyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the 4-bromo-2-fluorophenylamine and 4-phenylthiazol-2-ylacrylonitrile intermediates. These intermediates are then coupled under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling[_{{{CITATION{{{_1{Synthesis, Characterization And Photophysical Study of 2-[(E)-( 4 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of a carboxylic acid derivative.

  • Reduction: : Formation of an amine.

  • Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Studied for its pharmacological effects and potential use in drug development.

  • Industry: : Employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other bromo- and fluoro-substituted phenyl derivatives, as well as thiazolyl-containing compounds. the presence of the cyano group and the specific arrangement of substituents make this compound distinct.

List of Similar Compounds

  • 4-Bromo-2-fluorophenylacetic acid

  • 2-(4-Bromo-2-fluorophenyl)ethanone

  • 4-Phenylthiazole derivatives

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrFN3S/c19-14-6-7-16(15(20)8-14)22-10-13(9-21)18-23-17(11-24-18)12-4-2-1-3-5-12/h1-8,10-11,22H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGPUZQHQRZYRU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=C(C=C3)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.